Superior In Vitro Efficacy: BY13 vs. Fulvestrant in Overcoming Endocrine Resistance
BY13 demonstrates superior efficacy over the selective estrogen receptor degrader (SERD) Fulvestrant in a direct head-to-head comparison for overcoming endocrine resistance in breast cancer cells. BY13's effect is not only more potent but also mechanistically distinct, as it degrades SRC-3, a key coactivator downstream of ER [1][2].
| Evidence Dimension | In vitro anti-proliferative efficacy and protein degradation potency in endocrine-resistant breast cancer cells |
|---|---|
| Target Compound Data | Superior effect; degrades SRC-3 and ERα protein levels more effectively than Fulvestrant; achieves SRC-3 degradation with a DC50 of 0.031 μM [1][2]. |
| Comparator Or Baseline | Fulvestrant (SERD, HY-13636) |
| Quantified Difference | BY13's effect is reported as 'superior' to Fulvestrant in multiple independent assays; specifically, it reduces SRC-3 and ERα protein levels in LCC2 cells more effectively [1][2]. |
| Conditions | Endocrine-resistant LCC2 breast cancer cells; degradation assays; proliferation assays [1][2]. |
Why This Matters
This direct comparative data justifies the selection of BY13 over a standard-of-care SERD like Fulvestrant for research specifically targeting endocrine-resistant breast cancer models.
- [1] Li J, Wang D, Wu Y, et al. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC‑3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer. Journal of Medicinal Chemistry, 2025, 68(11): 11516-11542. View Source
- [2] TargetMol. BY13 Product Page. Catalog No. T210784. View Source
